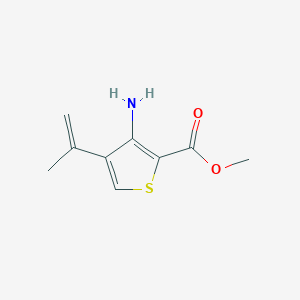

Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-amino-4-prop-1-en-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-5(2)6-4-13-8(7(6)10)9(11)12-3/h4H,1,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOTJGMZPRGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CSC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The structure-activity relationship indicates that modifications to the thiophene ring can enhance its potency against these pathogens .

Case Study: Drug Development

In a recent study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.03 μg/mL against drug-resistant strains, highlighting the compound's potential as a lead in antibiotic development .

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Material Science Applications

Conductive Polymers

this compound can be utilized in the synthesis of conductive polymers. Its thiophene structure allows for effective π-conjugation, which is crucial for creating materials with electrical conductivity. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study: Organic Electronics

A study investigated the incorporation of this compound into polymer matrices for OLED applications. The resulting films exhibited enhanced charge transport properties and stability, making them suitable for commercial electronic devices .

Agricultural Applications

Pesticide Development

The compound has been explored as a potential pesticide due to its ability to disrupt biological pathways in pests. Its derivatives have shown effectiveness against various agricultural pests, providing an alternative to conventional pesticides that often have detrimental environmental impacts .

Case Study: Efficacy Against Pests

Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops without harming beneficial insects, indicating its potential for sustainable agriculture practices .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate is unique due to the presence of the prop-1-en-2-yl group, which can impart different chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to distinct applications and properties, making it a valuable compound in research and industry.

Actividad Biológica

Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available data on the compound's biological activity, including case studies, research findings, and a summary table of key activities.

- Chemical Formula : CHN\OS

- Molecular Weight : 195.26 g/mol

- CAS Registry Number : 85006-31-1

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has been evaluated for its potential against various pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiophene derivatives, methyl 3-amino derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.5 to 1.0 mg/mL against Staphylococcus aureus and Escherichia coli.

- Biofilm Inhibition : The compound effectively inhibited biofilm formation, showing a reduction of over 70% compared to control substances.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against various cancer cell lines.

Research Findings on Anticancer Activity

A recent study focused on the compound's cytotoxic effects on human cancer cell lines (HePG-2 and MCF-7). Key results included:

- IC Values: The compound exhibited IC values of approximately 25 μM against HePG-2 cells and 30 μM against MCF-7 cells, indicating moderate cytotoxicity.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through caspase activation pathways.

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the prop-1-en-2-yl group. Key steps include:

- Core Thiophene Formation : Use Gewald reaction protocols to assemble the aminothiophene backbone .

- Functionalization : Introduce the prop-1-en-2-yl moiety via coupling with a boronic acid derivative under Pd catalysis (e.g., [Pd(PPh₃)₄], Na₂CO₃, 1,4-dioxane/H₂O at 80°C) .

- Esterification : Methyl esterification of the carboxylate group using methanol and acid catalysts.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Suzuki Coupling | (4-phenoxyphenyl)boronic acid, [Pd(PPh₃)₄], Na₂CO₃, 80°C | |

| Gewald Reaction | Ethyl acetoacetate, sulfur, amine catalyst |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~6.5 ppm for thiophene protons, δ ~170 ppm for carbonyl carbons) .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335 hazard) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-validate functional groups and molecular weight .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

- Methodological Answer :

- Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct reactivity to the thiophene ring .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., amidation, alkylation) under controlled temperature/pressure .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction yields .

Q. How can computational methods predict the compound’s electronic properties for material science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and band gaps .

- Molecular Dynamics (MD) : Simulate interaction with biological targets (e.g., protein-tyrosine phosphatase 1B) to guide inhibitor design .

Q. What experimental approaches validate the compound’s role in biological pathways (e.g., NLRP3 inflammasome inhibition)?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ values in macrophage cell lines using ELISA for IL-1β secretion .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing prop-1-en-2-yl with cyclohexyl) and compare bioactivity .

- Molecular Docking : Use AutoDock Vina to model interactions with NLRP3 ATP-binding domains .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic refinement (e.g., thermal parameters vs. electron density maps)?

- Methodological Answer :

- SHELXL Tweaks : Adjust the

SHELinstruction file to refine anisotropic displacement parameters and validate using R-factor convergence . - Twinned Data : Use the

TWINcommand in SHELXL for handling non-merohedral twinning . - Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Tables for Key Parameters

Q. Table 1. Crystallographic Refinement Parameters (SHELXL)

| Parameter | Value/Setting | Purpose | Reference |

|---|---|---|---|

| R1 (I > 2σ(I)) | < 0.05 | Assess model accuracy | |

| wR2 (all data) | < 0.10 | Weighted residual minimization | |

| Twin Law | -h, -k, -l | Handle twinned crystals |

Q. Table 2. Reaction Optimization for Prop-1-en-2-yl Introduction

| Condition | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst Loading | 5 mol% [Pd(PPh₃)₄] | Balances cost and efficiency | |

| Temperature | 80°C | Prevents ligand decomposition | |

| Solvent Ratio | 4:1 dioxane/H₂O | Enhances boronic acid solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.